molecular formula C8H4Br2S2 B1585627 4,4'-Dibromo-2,2'-bithiophene CAS No. 51285-60-0

4,4'-Dibromo-2,2'-bithiophene

Cat. No.: B1585627
CAS No.: 51285-60-0
M. Wt: 324.1 g/mol
InChI Key: KITUXFRDWJKACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Dibromo-2,2’-bithiophene is an organobromine compound that consists of two thiophene rings connected at the 2,2’ positions and substituted with bromine atoms at the 4,4’ positions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dibromo-2,2’-bithiophene can be synthesized through various methods. One common approach involves the bromination of 2,2’-bithiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction typically takes place in an organic solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the synthesis of 4,4’-Dibromo-2,2’-bithiophene may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dibromo-2,2’-bithiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as reagents.

    Stille Coupling: This reaction uses organotin compounds as reagents and palladium catalysts.

Major Products Formed

The major products formed from these reactions include various substituted bithiophene derivatives, which can be further utilized in the synthesis of semiconducting polymers and small molecules for electronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Dibromo-2,2’-bithiophene is unique due to its specific substitution pattern, which influences its reactivity and the electronic properties of the resulting polymers and small molecules. This makes it particularly suitable for applications in organic electronics where precise control over the molecular structure is crucial .

Properties

IUPAC Name

4-bromo-2-(4-bromothiophen-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2S2/c9-5-1-7(11-3-5)8-2-6(10)4-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITUXFRDWJKACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351982
Record name 4,4'-dibromo-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51285-60-0
Record name 4,4'-dibromo-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Dibromo-2,2'-bithiophene
Reactant of Route 2
Reactant of Route 2
4,4'-Dibromo-2,2'-bithiophene
Reactant of Route 3
Reactant of Route 3
4,4'-Dibromo-2,2'-bithiophene
Reactant of Route 4
Reactant of Route 4
4,4'-Dibromo-2,2'-bithiophene
Reactant of Route 5
Reactant of Route 5
4,4'-Dibromo-2,2'-bithiophene
Reactant of Route 6
Reactant of Route 6
4,4'-Dibromo-2,2'-bithiophene
Customer
Q & A

Q1: What is the structural significance of 4,4'-dibromo-2,2'-bithiophene in relation to poly(3-bromothiophene)?

A1: this compound serves as a model compound for understanding the structural properties of poly(3-bromothiophene). [] This is because the bromine atoms in this compound occupy the same positions on the thiophene rings as they would in a tail-to-tail arrangement within the polymer chain. By studying the conformation and crystal structure of the simpler dimer, researchers can gain insights into the potential arrangement of monomer units within the more complex polymer structure. []

Q2: How does the conformation of this compound differ from its isomers, and what is the reason for this difference?

A2: this compound, a tail-to-tail dimer, adopts an anti-planar conformation. [] In contrast, its isomers, 3,3'-dibromo-2,2'-bithiophene and 3,3′,5,5′-tetrabromo-2,2′-bithiophene, which are head-to-head bithiophenes, exhibit significant distortion from planarity. [] This difference in conformation arises from the steric hindrance between the bulky bromine atoms in the head-to-head isomers. The close proximity of the bromine atoms in the head-to-head arrangement forces the thiophene rings to twist out of plane to minimize steric repulsion. In contrast, the bromine atoms in the tail-to-tail this compound are further apart, allowing for a more planar and less hindered conformation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.